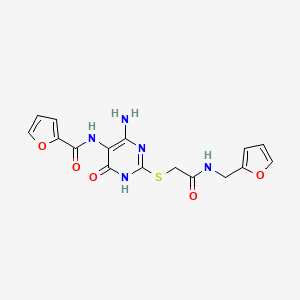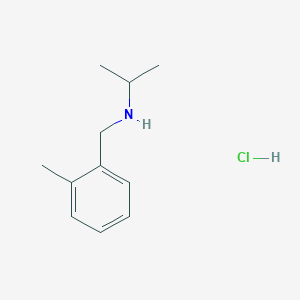
N-(2-Methylbenzyl)-2-propanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylbenzyl)-2-propanamine hydrochloride is an organic compound with the chemical formula C11H17N·HCl. It is a colorless liquid with a sweet fragrance and is often used as an intermediate in organic synthesis. This compound has applications in the fields of medicine and pesticides, and it can be used to synthesize various drugs, dyes, and flavors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-(2-Methylbenzyl)-2-propanamine hydrochloride generally involves the following steps:
Reaction of 2-methyl benzyl bromide with isopropylamine: This reaction generates N-(2-methyl benzyl) isopropylamine hydrochloride.
Reaction of the hydrochloride with sodium carbonate: This step removes hydrochloric acid to obtain N-(2-methylbenzyl)-2-propanamine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic reactions but optimized for higher yields and purity. The reactions are carried out under controlled conditions to ensure the safety and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methylbenzyl)-2-propanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(2-Methylbenzyl)-2-propanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of dyes, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-(2-Methylbenzyl)-2-propanamine hydrochloride involves its interaction with specific molecular targets and pathways in the body. It may act as an agonist or antagonist at certain receptors, influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-(2-Methylbenzyl)-2-propanamine hydrochloride include:
- N-Benzyl-N-(2-methylbenzyl)amine hydrochloride
- N-(2-Methylbenzyl)propan-2-amine hydrochloride
- Benzimidazole derivatives
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in organic synthesis, medicine, and industry. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of other compounds highlight its versatility and importance .
Propiedades
Número CAS |
1158564-36-3; 91338-98-6 |
|---|---|
Fórmula molecular |
C11H18ClN |
Peso molecular |
199.72 |
Nombre IUPAC |
N-[(2-methylphenyl)methyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-9(2)12-8-11-7-5-4-6-10(11)3;/h4-7,9,12H,8H2,1-3H3;1H |
Clave InChI |
AKGSJWCHOWZLEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CNC(C)C.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-nitrobenzamide](/img/structure/B2954155.png)
![N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide](/img/structure/B2954157.png)
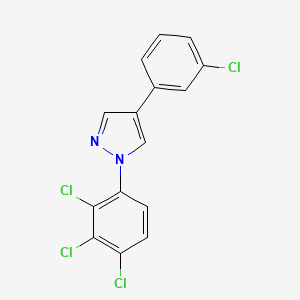
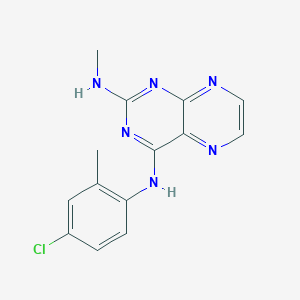
![[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2954160.png)
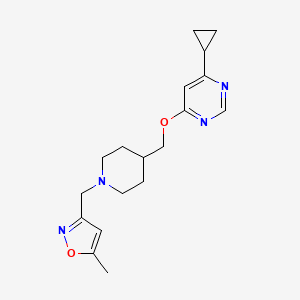
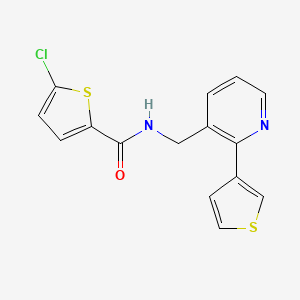
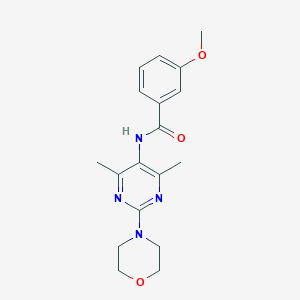
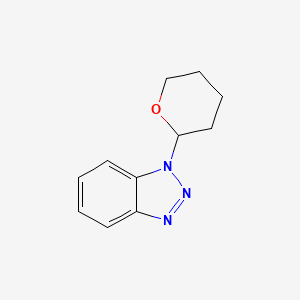
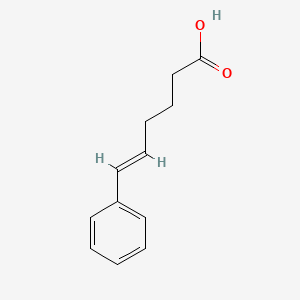
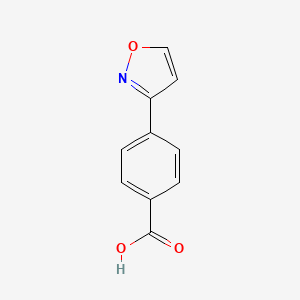
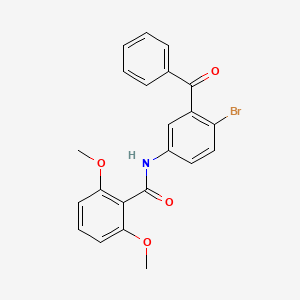
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2954176.png)
